molecular formula C9H10O4 B1311138 L-4-Methoxymandelic acid CAS No. 75172-66-6

L-4-Methoxymandelic acid

Cat. No.: B1311138
CAS No.: 75172-66-6
M. Wt: 182.17 g/mol
InChI Key: ITECRQOOEQWFPE-QMMMGPOBSA-N
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Description

L-4-Methoxymandelic acid is an organic compound with the chemical formula C9H10O4. It is a derivative of mandelic acid, featuring a methoxy group (-OCH3) attached to the aromatic ring. This compound is known for its chiral properties and is used in various scientific research applications .

Biochemical Analysis

Biochemical Properties

L-4-Methoxymandelic acid plays a crucial role in biochemical reactions, particularly in the oxidation processes mediated by lignin peroxidase. This enzyme catalyzes the oxidation of this compound in the presence of veratryl alcohol, acting as a redox mediator . The interaction between this compound and lignin peroxidase involves the formation of enzyme-bound radicals, which facilitate the oxidation process. Additionally, this compound is involved in the chiral separation of its enantiomers through liquid chromatographic methods .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in oxidative stress responses, such as lignin peroxidase . The compound’s interaction with these enzymes can lead to changes in cellular redox states, impacting cell function and viability.

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation by lignin peroxidase, mediated by veratryl alcohol. This process results in the formation of anisaldehyde as a product . The enzyme’s catalytic cycle includes the oxidation of this compound to form enzyme-bound radicals, which are then reduced by veratryl alcohol. This redox mediation is essential for the completion of the catalytic cycle and the efficient oxidation of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with its degradation products being monitored through high-performance liquid chromatography . Long-term studies have indicated that this compound can influence cellular redox states and enzyme activities over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound can enhance oxidative stress responses and enzyme activities. At higher dosages, this compound may exhibit toxic effects, leading to adverse outcomes . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and redox reactions. The compound interacts with enzymes such as lignin peroxidase, which catalyzes its oxidation . This interaction is essential for the compound’s role in metabolic flux and the regulation of metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s solubility in water and organic solvents facilitates its movement across cellular membranes . Additionally, this compound’s interaction with binding proteins can influence its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound is localized within various subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the endoplasmic reticulum and mitochondria . These localizations are crucial for the compound’s activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of L-4-Methoxymandelic acid can be achieved through several synthetic routes. One common method involves the acid-catalyzed reaction of methyl methacrylate with partial phenol to generate the corresponding methyl methacrylate . Another approach includes the oxidation of 4-methoxybenzaldehyde using potassium permanganate in an alkaline medium, followed by acidification to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using robust oxidizing agents like potassium permanganate or chromium trioxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: L-4-Methoxymandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

L-4-Methoxymandelic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

L-4-Methoxymandelic acid can be compared with other similar compounds such as:

This compound stands out due to its unique combination of a methoxy group and a mandelic acid backbone, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITECRQOOEQWFPE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426245
Record name L-4-Methoxymandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75172-66-6
Record name L-4-Methoxymandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-hydroxy-2-(4-methoxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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